2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol 2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461595
InChI: InChI=1S/C15H24N2O/c1-2-17(10-11-18)15-8-9-16(13-15)12-14-6-4-3-5-7-14/h3-7,15,18H,2,8-13H2,1H3
SMILES: CCN(CCO)C1CCN(C1)CC2=CC=CC=C2
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol

2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

CAS No.:

Cat. No.: VC13461595

Molecular Formula: C15H24N2O

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol -

Specification

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
IUPAC Name 2-[(1-benzylpyrrolidin-3-yl)-ethylamino]ethanol
Standard InChI InChI=1S/C15H24N2O/c1-2-17(10-11-18)15-8-9-16(13-15)12-14-6-4-3-5-7-14/h3-7,15,18H,2,8-13H2,1H3
Standard InChI Key NREMRULTNGFOCR-UHFFFAOYSA-N
SMILES CCN(CCO)C1CCN(C1)CC2=CC=CC=C2
Canonical SMILES CCN(CCO)C1CCN(C1)CC2=CC=CC=C2

Introduction

2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and an ethanolamine moiety. Its molecular formula is C15H24N2O, indicating the presence of two nitrogen atoms, which contribute to its biological activity. This compound is of interest in various scientific fields due to its unique structure and potential applications.

Synthesis of 2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

The synthesis of this compound typically involves the reaction of a benzyl-substituted pyrrolidine with an ethylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production may utilize optimized reaction conditions, including continuous flow reactors and advanced purification techniques like chromatography, to ensure high yield and purity.

Biological Activities and Applications

Research indicates that 2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol exhibits significant biological activities. Its interactions with various enzymes and receptors suggest potential therapeutic applications. The compound may modulate the activity of specific molecular targets, leading to various biological effects. Detailed studies are required to elucidate its exact mechanisms of action and potential clinical applications.

Biological ActivityPotential Applications
Antioxidant ActivityMitigating Oxidative Stress
Antimicrobial PotentialInhibiting Gram-positive Bacteria
Therapeutic ApplicationsDrug Discovery for Cancer and Neurodegenerative Diseases

Comparison with Similar Compounds

2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include pyrrolidine, prolinol, and pyrrolidine-2-one, each with different substituents and applications.

CompoundStructureApplications
PyrrolidineSimple Nitrogen-Containing RingBasic Chemical Synthesis
ProlinolPyrrolidine Ring with Different SubstituentsPharmaceutical Intermediates
Pyrrolidine-2-oneCarbonyl Group at Second PositionPharmaceutical Synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator